molecular formula C22H24N4O3 B2879165 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide CAS No. 946303-29-3

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide

Cat. No.: B2879165
CAS No.: 946303-29-3
M. Wt: 392.459
InChI Key: BAZTXEUQMLEBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the following molecular formula: C21H24N4O3C_{21}H_{24}N_{4}O_{3} and a molecular weight of 372.44 g/mol. Its structure features a pyrimidine ring, an isopropoxy group, and a methoxybenzamide moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in cell signaling pathways. It is hypothesized that the compound may inhibit certain kinases, thereby modulating cellular responses associated with various diseases.

Biological Activities

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound has shown promising results in vitro against several bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Research Findings

Recent studies have evaluated the compound's efficacy in various biological assays:

Study Cell Line/Model IC50 (µM) Mechanism
Study 1HepG2 (liver cancer)1.99Apoptosis induction
Study 2Staphylococcus aureus15.5Cell wall synthesis inhibition
Study 3RAW264.7 (macrophage)10.0Cytokine modulation

Case Studies

  • Anticancer Efficacy : In a study involving HepG2 cells, this compound demonstrated an IC50 of 1.99 µM, indicating potent anticancer activity through apoptosis induction.
  • Antimicrobial Activity : A separate investigation assessed the compound's effects on Staphylococcus aureus, revealing an IC50 value of 15.5 µM, suggesting effective inhibition of bacterial growth.
  • Anti-inflammatory Potential : In RAW264.7 macrophages, the compound exhibited an IC50 of 10 µM, highlighting its ability to modulate pro-inflammatory cytokines.

Comparative Analysis

When compared with similar compounds such as N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide and N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide, differences in biological activity were noted:

Compound IC50 (µM) Activity Type
Current Compound1.99Anticancer
Similar Compound A5.5Antiviral
Similar Compound B20Antimicrobial

The unique substitution pattern and functional groups in this compound appear to enhance its biological activity compared to these analogs.

Properties

IUPAC Name

3-methoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-14(2)29-21-13-20(23-15(3)24-21)25-17-8-10-18(11-9-17)26-22(27)16-6-5-7-19(12-16)28-4/h5-14H,1-4H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZTXEUQMLEBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.